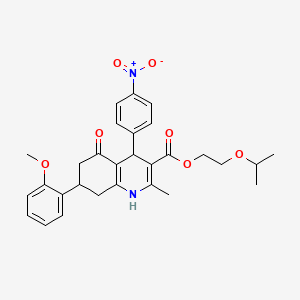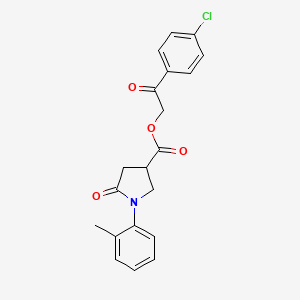
3-chloro-5,7-dimethoxy-4-methyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-5,7-dimethoxy-4-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones found in many plants and have been used in traditional medicine for centuries
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5,7-dimethoxy-4-methyl-2H-chromen-2-one can be achieved through various methods, including the Pechmann condensation, Knoevenagel condensation, and other classical organic reactions. One common method involves the condensation of 3-chloro-4-methylphenol with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, to form the chromen-2-one core. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings to minimize environmental impact .
化学反应分析
Types of Reactions
3-chloro-5,7-dimethoxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and are carried out in polar solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution with amines can produce amino derivatives .
科学研究应用
3-chloro-5,7-dimethoxy-4-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, are of interest for developing new therapeutic agents.
Medicine: Research into its potential as an anti-inflammatory, anticoagulant, and antiviral agent is ongoing.
Industry: It is used in the production of dyes, optical brighteners, and other industrial chemicals.
作用机制
The mechanism of action of 3-chloro-5,7-dimethoxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. Its anticancer properties could be due to the induction of apoptosis (programmed cell death) in cancer cells or inhibition of cell proliferation pathways .
相似化合物的比较
Similar Compounds
7-methylcoumarin: Another coumarin derivative with similar structural features but lacking the chlorine and methoxy groups.
4-methyl-7-hydroxycoumarin: Similar core structure but with different substituents, leading to distinct chemical and biological properties.
6,7-dimethoxycoumarin: Shares the methoxy groups but lacks the chlorine and methyl groups.
Uniqueness
3-chloro-5,7-dimethoxy-4-methyl-2H-chromen-2-one is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activities. The presence of the chlorine atom, in particular, can enhance its antimicrobial properties and influence its interactions with biological targets .
属性
分子式 |
C12H11ClO4 |
|---|---|
分子量 |
254.66 g/mol |
IUPAC 名称 |
3-chloro-5,7-dimethoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C12H11ClO4/c1-6-10-8(16-3)4-7(15-2)5-9(10)17-12(14)11(6)13/h4-5H,1-3H3 |
InChI 键 |
GJNSAJDHVCGBMI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-tert-Butyl-3-phenylamino-4H-[1,2,4]triazin-5-one](/img/structure/B14948074.png)


![Ethyl 3-[(1E)-2-ethoxy-2-oxo-N-phenylethanehydrazonoyl]-3'-phenyl-3H,3'H-spiro[1,3-benzothiazole-2,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B14948088.png)
![N-(1,3'-diacetyl-5-ethoxy-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B14948091.png)
![2-Butanoyl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B14948097.png)

![Methyl 2-{difluoro[(6-hydroxy-1,3-benzodioxol-5-yl)sulfanyl]methyl}-3,3,3-trifluoropropanoate](/img/structure/B14948107.png)
![N-benzyl-4-(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B14948118.png)
![3-({[(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-4-oxo-3-(2,3,4,5-tetrafluorobenzyl)-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B14948119.png)
![2-{4-[(1E)-N-{[(3-bromophenyl)carbonyl]oxy}ethanimidoyl]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14948132.png)
![1-({[(2E)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylidene]amino}oxy)ethanone](/img/structure/B14948133.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}prop-2-enenitrile](/img/structure/B14948136.png)
![2,5-Bis(4-ethoxy-3-methoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14948157.png)
